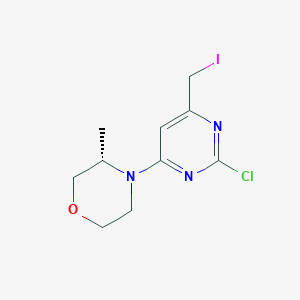

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine

Description

Properties

IUPAC Name |

(3S)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOOZBOFPOZBFU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)CI)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC(=C2)CI)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClIN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of chloro and iodomethyl substituents. The final step involves the formation of the morpholine ring and its attachment to the pyrimidine core. Reaction conditions often include the use of strong bases, halogenating agents, and controlled temperature settings to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Industrial methods also focus on minimizing waste and improving the efficiency of each step to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and iodomethyl groups can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodomethyl groups.

Scientific Research Applications

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine involves its interaction with specific molecular targets. The chloro and iodomethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these targets. The morpholine ring provides additional binding interactions, stabilizing the compound’s association with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Key Structural Features and Differences

Analysis of Substituent Effects

- Iodomethyl vs. Sulfinyl/Methoxyoxetan : The iodomethyl group in the target compound confers high polarizability and lipophilicity , which may enhance membrane permeability but could reduce solubility. In contrast, sulfinyl (e.g., Ceralasertib intermediate) and oxetane groups improve water solubility and metabolic stability .

- Morpholine vs. Piperazine : Morpholine provides a rigid, oxygen-containing scaffold, while piperazine derivatives (as in the EP patent compound) introduce basic nitrogen atoms , enabling pH-dependent solubility and hydrogen bonding .

Stereochemical Considerations

The (3S)-3-methylmorpholine configuration in the target compound distinguishes it from analogs like the Ceralasertib intermediate, which has an R-configuration at the morpholine ring. Stereochemistry critically impacts target binding affinity ; for example, the S-configuration may optimize interactions with hydrophobic pockets in kinase active sites .

Biological Activity

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClINO

- Molecular Weight : 353.59 g/mol

- CAS Number : 1009628-22-1

The compound features a pyrimidine ring substituted with chlorine and iodomethyl groups, linked to a morpholine ring. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor of purine nucleoside phosphorylase (PNP), a target for therapeutic intervention in T-cell malignancies and certain infections. Its structural components enable it to bind effectively at active sites or allosteric sites, modulating enzyme activity and influencing cellular signaling pathways .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties:

- Inhibition of T-cell Proliferation : Compounds targeting PNP showed IC values as low as 19 nM against human PNP, indicating potent inhibitory effects on T-cell proliferation .

- Selectivity : Some derivatives demonstrated over 60-fold selectivity for pathogenic enzymes compared to human enzymes, suggesting potential for reduced side effects in therapeutic applications .

Data Table: Biological Activity Summary

Case Studies

-

Study on PNP Inhibitors :

- A series of novel PNP inhibitors were synthesized and evaluated for their biological activity. The study highlighted the importance of structural modifications in enhancing potency and selectivity against different PNP isoforms. The findings support the potential role of this compound as a lead compound in developing targeted therapies for T-cell malignancies .

- Antimicrobial Evaluation :

Q & A

Q. What are the recommended safety protocols for handling chlorinated and iodinated intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.